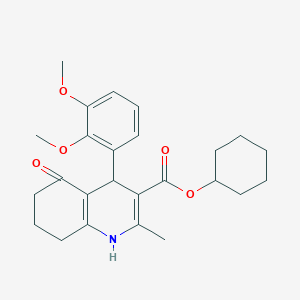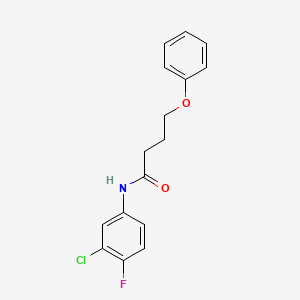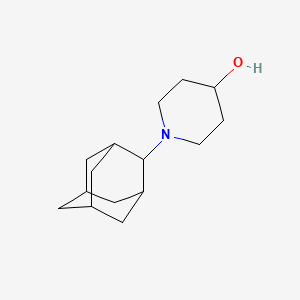![molecular formula C16H16BrClO3 B5161332 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5161332.png)
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene, also known as BCEB, is a chemical compound that has been widely used in scientific research. BCEB is a member of the class of halobenzenes and is a white crystalline solid. It has a molecular formula of C16H17BrClO3 and a molecular weight of 383.67 g/mol. BCEB has been found to have several applications in scientific research, including as a fluorescent probe, a ligand for receptors, and a pharmaceutical intermediate.
科学的研究の応用
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene has several applications in scientific research. One of the most common uses of this compound is as a fluorescent probe. This compound has been found to be an effective probe for detecting the presence of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is important for understanding the mechanisms of various diseases. This compound has also been used as a ligand for receptors, particularly for the estrogen receptor. This compound has been found to have a high binding affinity for the estrogen receptor, and it has been used to study the effects of estrogen on various physiological processes. Additionally, this compound has been used as a pharmaceutical intermediate in the synthesis of various drugs.
作用機序
The mechanism of action of 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene is not well understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, this compound has been found to bind to the estrogen receptor and modulate its activity.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory effects, and it has been shown to reduce the production of pro-inflammatory cytokines. In animal studies, this compound has been found to have neuroprotective effects, and it has been shown to improve cognitive function in rats.
実験室実験の利点と制限
One of the main advantages of 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene is its versatility. This compound can be used as a fluorescent probe, a ligand for receptors, and a pharmaceutical intermediate. Additionally, this compound has been found to have several biochemical and physiological effects, making it a useful tool for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not well understood. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for research on 2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene. One area of research could be to further investigate the mechanism of action of this compound. Understanding how this compound works at the molecular level could lead to the development of new drugs and therapies. Another area of research could be to study the safety and efficacy of this compound in humans. This could involve conducting clinical trials to determine the optimal dosage and administration of this compound. Finally, this compound could be further developed as a fluorescent probe for detecting the presence of ROS in cells. This could lead to the development of new diagnostic tools for various diseases.
合成法
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene can be synthesized using a multistep process that involves several chemical reactions. The first step involves the reaction of 2-bromo-4-chlorophenol with 2-ethoxyphenol in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound. The yield of this reaction is typically around 70%.
特性
IUPAC Name |
2-bromo-4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClO3/c1-2-19-15-5-3-4-6-16(15)21-10-9-20-14-8-7-12(18)11-13(14)17/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJRBKNTFOJIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5161263.png)

![2-[(2-{[3-(4-morpholinyl)-4-nitrophenyl]amino}ethyl)amino]ethanol hydrochloride](/img/structure/B5161273.png)
![4-{2-[(2,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B5161278.png)
![5'-allyl 3'-benzyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5161285.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B5161293.png)

![7-[(4-phenyl-1-piperazinyl)carbonyl]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B5161336.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5161339.png)


![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5161352.png)
